molecular formula C10H17Cl2N5O B1381059 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride CAS No. 1803588-07-9

4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride

Cat. No. B1381059
M. Wt: 294.18 g/mol
InChI Key: MUPOBLNGZWZAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N5O . It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazinamide derivatives, which have a similar structure to the compound you mentioned, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antibacterial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized. All the synthesized compounds were evaluated for in vitro antibacterial activity .
  • Methods of Application : The compounds were synthesized and their antibacterial activity was evaluated using the microbroth dilution method .
  • Results : Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anti-neurotoxic Potential

  • Scientific Field : Neuropharmacology
  • Application Summary : A newly made pyrazoline derivative was prepared and assayed biologically for its potential anti-neurotoxic effects .
  • Methods of Application : The compound was synthesized and its anti-neurotoxic potential was evaluated .
  • Results : The results of this study are not specified in the source .

properties

IUPAC Name

4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPOBLNGZWZAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Reactant of Route 3
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Reactant of Route 4
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Reactant of Route 5
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Reactant of Route 6
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.